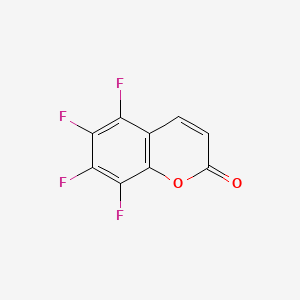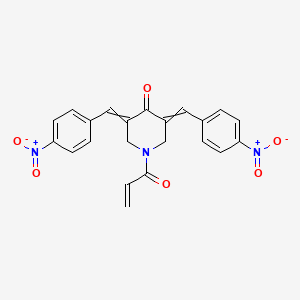
Maltose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a reducing sugar and is less sweet than sucrose. Maltose is naturally found in germinating grains and is a product of starch hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maltose can be synthesized through the enzymatic hydrolysis of starch using the enzyme diastase . During this process, starch is broken down into this compound and other smaller glucose polymers. The reaction typically occurs under mild conditions, with the enzyme acting as a catalyst.
Industrial Production Methods: In industrial settings, this compound is produced by the controlled hydrolysis of starch using amylase enzymes . The process involves heating starch with a strong acid for several minutes, followed by enzymatic treatment to yield this compound. This method ensures high purity and efficiency in this compound production .
Types of Reactions:
Oxidation: this compound can be oxidized to form gluconic acid and other oxidation products.
Reduction: this compound can be reduced to form sorbitol, a sugar alcohol.
Common Reagents and Conditions:
Hydrolysis: Acid catalysts or the enzyme maltase.
Oxidation: Oxidizing agents such as nitric acid.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Glucose.
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Scientific Research Applications
Maltose has a wide range of applications in scientific research:
Mechanism of Action
Maltose exerts its effects primarily through its hydrolysis into glucose by the enzyme maltase . The glucose produced is then utilized by the body for energy or stored as glycogen in the liver . The molecular targets involved in this process include the enzymes amylase and maltase, which catalyze the breakdown of starch and this compound, respectively .
Comparison with Similar Compounds
Sucrose: Composed of glucose and fructose linked by an α(1→2) glycosidic bond.
Lactose: Composed of glucose and galactose linked by a β(1→4) glycosidic bond.
Trehalose: Composed of two glucose molecules linked by an α(1→1) glycosidic bond.
Uniqueness of Maltose: this compound is unique due to its specific α(1→4) glycosidic bond, which makes it a reducing sugar and allows it to participate in reactions that other disaccharides like sucrose cannot . Additionally, this compound’s role in the hydrolysis of starch and its presence in germinating grains highlight its importance in both natural and industrial processes .
Properties
CAS No. |
69-79-4 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4+,5+,6+,7-,8-,9-,10-,11-,12-/m1/s1 |
InChI Key |
GUBGYTABKSRVRQ-KEUNEUHJSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
boiling_point |
Decomposes (NIOSH, 2024) decomposes Decomposes |
density |
1.27 to 1.61 (NIOSH, 2024) 1.27-1.61 |
melting_point |
102-103 °C |
Key on ui other cas no. |
14641-93-1 69-79-4 |
physical_description |
White odorless crystals; [Mallinckrodt Baker MSDS] |
solubility |
780.0 mg/mL |
Synonyms |
Maltose |
vapor_pressure |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1330796.png)




![[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1330803.png)



![5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B1330815.png)
